PtOEP

Descripción general

Descripción

PtOEP, also known as Platinum octaethylporphyrin, is an oxygen-quenchable luminescent dye . It is used as a fluorescent dye in the fabrication of polymer and silica-based oxygen sensors . It is also used as a red triplet emitting material with high external quantum yields for OLEDs .

Chemical Reactions Analysis

This compound is involved in a process called triplet-triplet annihilation upconversion (TTA-UC), which is a photochemical process where two lower energy photons are used to produce one photon of higher energy . This process is often performed by a two-component system, with this compound acting as a “triplet sensitizer” and another molecule acting as an "emitter" .

Aplicaciones Científicas De Investigación

Luminescent Barometry

- Application : PtOEP is used in video luminescent barometry to measure pressure distribution over an airfoil. The photoluminescence of this compound, when quenched by oxygen, offers valuable insights in aerodynamic studies (Uibel et al., 1993).

Electrophosphorescent Devices

- Application : In electrophosphorescent devices, this compound serves as a luminescent dye, enhancing quantum efficiencies due to its unique energy transfer properties. This application is significant in improving the efficiency of electroluminescent devices, contributing to advancements in display and lighting technologies (O'brien et al., 1999).

Oxygen Sensing

- Application : this compound is employed in optical oxygen sensors. Its phosphorescence quenching characteristics in response to oxygen levels are utilized in creating sensitive and stable sensors. This application is crucial in various industrial and environmental monitoring scenarios (Lee & Okura, 1997).

Temperature Effects on Fluorescence

- Application : The fluorescence properties of this compound, especially its response to temperature changes, are studied for applications in dissolved oxygen sensors. Understanding these properties is essential for accurate environmental and biological monitoring (Zhao et al., 2013).

Photoluminescence in Organic Hosts

- Application : Research on this compound in organic hosts like polymers and its interaction with magnetic fields and temperature has implications for organic light-emitting diodes (OLEDs) and other photonic applications (Diaconu et al., 2011).

Nanocrystalline Thin Films

- Application : The structural and optical properties of nanocrystalline this compound thin films have been studied, contributing to advancements in nanotechnology and materials science. These films have potential applications in optoelectronics and sensors (Abuelwafa et al., 2016).

Alcohol Sensing

- Application : this compound's photoluminescent properties are utilized in developing sensors for detecting alcohol vapors. Such sensors have applications in safety, healthcare, and quality control industries (Carturan et al., 2008).

Humidity Effects on Sensor Response

- Application : Studies on the effect of humidity on this compound-based oxygen sensors provide insights into optimizing sensor performance in varying environmental conditions. This research is valuable for ensuring the accuracy and reliability of sensors in different applications (Eaton & Douglas, 2002).

Mecanismo De Acción

Target of Action

Platinum Octaethylporphyrin (PtOEP) is a type of metalloporphyrin that primarily targets oxygen molecules . It is used as a fluorescent dye in the fabrication of oxygen sensors and as a sensitizer in upconversion organogels .

Mode of Action

This compound interacts with its targets through a process known as phosphorescence. This process involves the absorption of light by the this compound molecule, which then transitions from a singlet state to a triplet state . The triplet state is longer-lived and allows for energy transfer to oxygen molecules . This energy transfer results in the quenching of the phosphorescence, which can be measured and correlated to the concentration of oxygen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorescence pathway. When this compound absorbs light, it transitions to an excited state. This excited state can then undergo intersystem crossing (ISC) to reach a triplet state . The triplet state of this compound can interact with oxygen molecules, leading to the quenching of phosphorescence .

Result of Action

The primary result of this compound’s action is the quenching of phosphorescence in the presence of oxygen. This quenching can be measured and used to determine the concentration of oxygen in a given environment . Additionally, this compound has been shown to have strong phosphorescence at room temperature with a quantum yield close to 50%, making it an effective sensor for oxygen .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of oxygen in the environment leads to the quenching of this compound’s phosphorescence . Additionally, the physical form of this compound (e.g., thin film or nanoparticle) can influence its action and efficacy . Furthermore, this compound has been shown to have high oxygen sensitivity, strong anti-interference ability, and accurate detection capabilities, making it suitable for use in a variety of environments .

Safety and Hazards

Direcciones Futuras

PtOEP has potential applications in photobiocatalysis and in vivo molecular imaging and drug delivery . For example, this compound can be used in TTA-UC poly(styrene) nanoparticles for application in aqueous solutions . Also, the advantageous properties of PLGA can be combined with the unique optical properties of TTA-UC for the development of advanced nanocarriers for simultaneous in vivo molecular imaging and drug delivery .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of PtOEP are largely influenced by its interactions with different solvents. Studies have shown that different solvents can significantly affect the photonic and fluorescent properties of this compound . These interactions can influence many parameters such as incidence angle/refraction angle, contrast, optical conductivity, conductivity, peak absorption rate, peak emission, Stokes shift, fluorescence quantum yield, and sensitivity .

Cellular Effects

In the context of cellular effects, this compound has been used as a delivery vehicle for triplet-triplet annihilation upconversion (TTA-UC) in biodegradable poly (lactic-co-glycolic acid) (PLGA)-NPs . This has significant implications for cell function, particularly in the context of cancer bioimaging .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its optical properties. When used in conjunction with a photosensitizer/emitter pair, this compound can generate highly efficient TTA-UC at low excitation power densities . This makes it suitable for clinical applications, particularly in the field of cancer bioimaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For instance, TTA-UC could be detected in the tumor area 96 hours after in vivo administration of TTA-UC-PLGA-NPs, confirming the integrity and suitability of PLGA-NPs as a TTA-UC in vivo delivery system .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its use in cancer bioimaging, it is likely that dosage would have a significant impact on its efficacy and potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its encapsulation into PLGA-NPs . This allows for targeted delivery and accumulation in specific areas, such as tumor sites .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its encapsulation into PLGA-NPs . This could direct it to specific compartments or organelles within the cell, potentially influencing its activity or function .

Propiedades

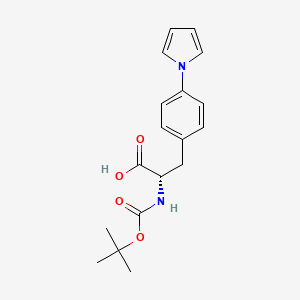

IUPAC Name |

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAODGUVBNLMTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PtOEP?

A1: this compound has the molecular formula C36H44N4Pt and a molecular weight of 707.85 g/mol.

Q2: What are the key spectroscopic features of this compound?

A: this compound displays strong absorption in the UV-vis region, with characteristic Soret and Q bands. It exhibits intense phosphorescence at room temperature, unlike many organic molecules, with a peak typically around 650 nm. [, , ]

Q3: Why is this compound's room-temperature phosphorescence significant?

A: This property, arising from the heavy atom effect of platinum, enables its use in various optical sensing applications, including oxygen sensing, where the long phosphorescence lifetime allows for sensitive detection of oxygen quenching. [, , , ]

Q4: Is this compound compatible with common polymer matrices for device fabrication?

A: Yes, this compound has been successfully incorporated into a range of polymer hosts, including polystyrene (PS), poly(methyl methacrylate) (PMMA), poly(9,9-dioctylfluorene) (PFO), and polydimethylsiloxane (PDMS), demonstrating its versatility for device fabrication. [, , , , , ]

Q5: Does this compound aggregate in these matrices, and how does this impact its properties?

A: The aggregation behavior of this compound is influenced by its concentration and the nature of the host matrix. At higher concentrations and in certain hosts, this compound tends to form aggregates, which can alter its photophysical properties, such as phosphorescence lifetime and quantum yield. [, , ]

Q6: How does temperature affect this compound's luminescence and energy transfer processes in solid films?

A: Lowering the temperature generally enhances both this compound phosphorescence and the efficiency of triplet-triplet annihilation (TTA) upconversion processes in this compound-containing composites. This is attributed to reduced non-radiative decay pathways and enhanced energy transfer at lower temperatures. [, ]

Q7: How stable is this compound under continuous photoexcitation, and what factors influence its photostability?

A: this compound exhibits good photostability, but prolonged exposure to UV irradiation, particularly in the presence of oxygen, can lead to degradation. Incorporation into protective matrices and the use of less energetic excitation wavelengths can improve its photostability. [, ]

Q8: What is triplet-triplet annihilation upconversion (TTA-UC), and how is this compound involved?

A: TTA-UC is a process where two low-energy triplet excitons combine to produce one higher-energy singlet exciton, leading to the emission of a higher-energy photon. This compound acts as an efficient sensitizer in TTA-UC systems, absorbing lower-energy photons and transferring the energy to an acceptor molecule, which then undergoes TTA to emit upconverted light. [, , , , ]

Q9: What factors influence the efficiency of TTA-UC in this compound-based systems?

A: Key factors include the choice of acceptor molecule, the concentration and distribution of this compound and the acceptor in the solid matrix, the efficiency of triplet energy transfer from this compound to the acceptor, and the presence of any quenching pathways that compete with TTA. [, , , , , ]

Q10: Can you provide an example of a successful TTA-UC system incorporating this compound?

A: A highly efficient solid-state TTA-UC system was achieved using this compound as the sensitizer and a bulky 9,10-diphenylanthracene (DPA) derivative as the emitter. The bulky substituents on DPA improved the dispersion of this compound within the emitter crystals, leading to a significant enhancement in the TTA-UC quantum yield. []

Q11: How is this compound employed in optical oxygen sensors?

A: this compound's phosphorescence is highly sensitive to the presence of oxygen. As oxygen concentration increases, the phosphorescence intensity and lifetime decrease proportionally due to collisional quenching. This phenomenon is the basis for this compound-based optical oxygen sensors. [, , , , , ]

Q12: What are the advantages of using this compound in optical oxygen sensors?

A: this compound offers several advantages, including high sensitivity to oxygen, a large Stokes shift, relatively long phosphorescence lifetime (allowing for time-resolved measurements), good photostability, and compatibility with various immobilization matrices. [, , , , , ]

Q13: Are there different methods to measure the oxygen-dependent phosphorescence of this compound in sensors?

A: Yes, both intensity-based and lifetime-based methods can be employed. Intensity-based sensing relies on measuring the decrease in phosphorescence intensity with increasing oxygen concentration, while lifetime-based sensing monitors the decrease in phosphorescence lifetime. Lifetime-based methods can be advantageous as they are less susceptible to fluctuations in excitation intensity or dye concentration. [, , ]

Q14: What is the role of the matrix material in this compound-based oxygen sensors?

A: The matrix material influences the sensor's performance by affecting the oxygen permeability, the homogeneity of this compound dispersion, and the long-term stability of the sensing film. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)

![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)

![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)

![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)